molecular formula C11H17N3O2 B1377177 ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate CAS No. 1427380-09-3

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1377177
CAS No.: 1427380-09-3
M. Wt: 223.27 g/mol
InChI Key: IVGRUUPJAVOOCC-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate (CAS: 1779124-74-1, molecular formula: C₁₁H₁₈ClN₃O₂) is a piperidine-substituted pyrazole derivative with a carboxylate ester functional group. Its structure combines a pyrazole core with a piperidine ring at the N1 position and an ethyl ester at the C4 position (Figure 1). This compound is typically synthesized via alkylation or decarboxylative coupling strategies, as seen in scalable protocols using cesium carbonate and alkyl halides in DMF . The piperidine moiety enhances solubility and bioavailability, making it a candidate for medicinal chemistry applications, particularly in targeting neurological or enzymatic pathways.

Properties

IUPAC Name

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGRUUPJAVOOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloroacetoacetate with piperidine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine or pyrazole derivatives.

Scientific Research Applications

Industrial Production Techniques

In industrial settings, continuous flow synthesis techniques are employed for enhanced efficiency and yield, allowing for precise control over reaction parameters.

Scientific Research Applications

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has diverse applications across multiple fields:

Medicinal Chemistry

  • Pharmacological Research : Investigated for potential antimicrobial, antifungal, and anticancer properties. Its structural components suggest interactions with various biological targets, making it a candidate for drug development against neurological disorders and inflammation.

Biological Applications

  • Bioactivity Studies : Preliminary studies indicate that this compound may interact with receptors involved in neurotransmission and pain pathways. Further research is ongoing to elucidate these interactions fully.

Industrial Applications

  • Agrochemical Development : Utilized in the synthesis of agrochemicals, leveraging its chemical properties for the formulation of effective agricultural products.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting potential as an antimicrobial agent.

Study 2: Anticancer Properties

Research focused on the compound's cytotoxic effects on cancer cell lines revealed promising results, with IC50 values indicating effective cell growth inhibition. Further studies are required to explore the underlying mechanisms.

Mechanism of Action

The mechanism of action of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole ring may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylate derivatives are widely studied for their structural diversity and biological relevance. Below is a systematic comparison of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents/Modifications Synthesis Method Yield Key Applications/Findings Reference
Ethyl 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylate Tetrahydrofuran substituent at N1 Decarboxylative alkylation with Ru catalyst 80% Intermediate for agrochemicals
Ethyl 1-(1-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)ethyl)-1H-pyrazole-4-carboxylate (14) Dibenzothiepin-ethyl group at N1 Decarboxylative N-alkylation 60% Anticancer or anti-inflammatory lead
Ethyl 1-(2-phenylpropan-2-yl)-1H-pyrazole-4-carboxylate (15) Bulky 2-phenylpropan-2-yl group at N1 Same as compound 14 51% Structural studies for steric effects
Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)-1H-pyrazole-4-carboxylate (1) Nitrophenyl, sulfonamide-thiadiazole groups Condensation and metal complexation Not reported Carbonic anhydrase inhibition (Ni, Cu, Zn complexes)
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate (3a–3s) Quinoxaline-2-yl substituent at N1 Alkylation of quinoxaline precursors 52–88% Antiviral or antimicrobial screening

Key Differences and Trends

  • Substituent Effects: Piperidine vs. This may improve CNS penetration or enzyme interactions. Steric Bulk: Compound 15’s 2-phenylpropan-2-yl group introduces steric hindrance, reducing reactivity compared to the target compound’s piperidine group . Electron-Withdrawing Groups: The nitro and sulfonamide groups in compound 1 increase electrophilicity, enhancing metal-binding capacity for enzyme inhibition .
  • Synthetic Efficiency :

    • The target compound’s synthesis (52–88% yield via alkylation) is more scalable than Ru-catalyzed decarboxylative methods (60–80% yields) .
  • Biological Activity: Anti-Angiogenic Potential: Ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe3) inhibits HUVEC migration , whereas the piperidine variant’s activity remains unexplored. Enzyme Inhibition: Compound 1’s metal complexes (Ni, Cu, Zn) show carbonic anhydrase inhibition, suggesting the target compound’s piperidine group could be modified for similar applications .

Biological Activity

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrazole moiety, which are crucial for its biological activity. The molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2}, with a molecular weight of approximately 248.28 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : The compound could interact with receptors that regulate cellular signaling pathways.
  • Biochemical Pathways : Piperidine derivatives like this compound are known to influence multiple biochemical pathways, contributing to their pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentration (MIC) against several bacterial strains:

CompoundMIC (μg/mL)Target Organisms
This compound0.25Staphylococcus aureus, E. coli
Control (Ampicillin)0.5Staphylococcus aureus

This compound showed promising results in inhibiting biofilm formation in pathogenic isolates, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Potential

This compound is also under investigation for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against resistant bacterial strains, showing that modifications to the piperidine ring enhanced activity against Pseudomonas aeruginosa .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines, revealing dose-dependent cytotoxicity and suggesting mechanisms involving caspase activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, or decarboxylative coupling. For example, analogous pyrazole derivatives are prepared using Ru-catalyzed decarboxylative N-alkylation in mixed solvents (e.g., DCE/HFIP = 2:1), achieving yields of 51–70% . Key factors include catalyst choice (e.g., Ru(dtbbpy)₃₂), solvent polarity, and reaction time (e.g., 20 hours at room temperature). Post-synthesis purification via silica gel chromatography is critical to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ester ethyl groups at δ ~4.2 ppm, aromatic protons at δ ~6.6–8.6 ppm) and confirms regiochemistry of substituents on the pyrazole ring .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • LC-MS : Monitors reaction progress and purity (>90% purity thresholds) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO or ethanol) is effective. For example, DMSO-d6 facilitates hydrogen-bonded networks in crystal lattices, as seen in related pyrazole derivatives, enabling resolution of non-merohedral twinning .

Advanced Research Questions

Q. How do positional isomerism and substituent effects influence biological activity or reactivity?

  • Methodology : Compare analogs with substituents at different positions (e.g., methyl vs. trifluoromethyl groups on the pyrazole ring). For instance, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate shows distinct electronic properties (e.g., increased electrophilicity) due to the -CF₃ group, impacting binding to biological targets like kinases . Computational studies (DFT) can quantify steric/electronic effects .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodology :

  • Twinning : Use twin refinement algorithms (e.g., SHELXL) to model overlapping lattices. For example, a twin component contribution of 0.488 was resolved for a pyrazole-DMSO co-crystal .
  • Disorder : Apply restraints (e.g., ISOR in SHELX) to model disordered solvent/ethyl groups .

Q. How do intermolecular interactions in crystal structures correlate with stability or solubility?

  • Methodology : Analyze hydrogen-bonding motifs (e.g., N–H···O=C interactions between pyrazole amino groups and ester carbonyls) and π-π stacking (e.g., pyridine-trichlorophenyl interactions) using Mercury software. Such interactions reduce solubility but enhance thermal stability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology :

  • Catalyst Loading : Higher catalyst concentrations (e.g., 10% Pd/C) improve yield but may require rigorous filtration to remove residues .
  • Solvent Choice : Transitioning from HFIP (expensive) to ethanol/THF mixtures reduces costs but may alter reaction kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

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